molecular formula C10H8O3 B1294989 3-Oxoindane-1-carboxylic acid CAS No. 29427-69-8

3-Oxoindane-1-carboxylic acid

Cat. No. B1294989
CAS RN: 29427-69-8
M. Wt: 176.17 g/mol
InChI Key: HXLJFMRZKCSTQD-UHFFFAOYSA-N
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Description

3-Oxoindane-1-carboxylic Acid is an indan acid and a potential oral hypoglycemic agent . It is a member of indanones .


Synthesis Analysis

In a new approach to substitution in the 3-position of the indan-l-ones, 3-chloroindene was converted, via its lithium derivative, into 3-chloroindenel-carboxylic acid. From the latter, 3-oxoindane-1-carboxylic acid and indane-1-carboxylic acid were readily obtained .


Molecular Structure Analysis

The molecular formula of 3-Oxoindane-1-carboxylic acid is C10H8O3 . The IUPAC name is 3-oxo-1,2-dihydroindene-1-carboxylic acid . The InChI is 1S/C10H8O3/c11-9-5-8 (10 (12)13)6-3-1-2-4-7 (6)9/h1-4,8H,5H2, (H,12,13) .


Chemical Reactions Analysis

3-Oxo-1-indancarboxylic acid participates in the synthesis of 3-hydroxymethyl-1-indanol . Enantiomeric separation of 3-oxo-1-indancarboxylic acid on liquid chromatography chiral stationary phases (CSPs) by supercritical fluid chromatography (SFC) has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 3-Oxoindane-1-carboxylic acid is 176.17 g/mol . The XLogP3-AA is 0.9 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Use in Ionic Liquids Separation

Field: Chemical Engineering Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the separation process of ionic liquids . Method: The method involves the use of ionic liquids as solvents for extraction and pertraction in the downstream part of organic acids production . Results: The use of ionic liquids in the separation process promotes environmentally friendly product separation .

Use in the Synthesis of Oxazinoindolones

Field: Organic Chemistry Application: 3-Oxoindane-1-carboxylic acid can be used in the synthesis of oxazinoindolones via the Pd-catalyzed intramolecular addition of carboxylic acids to alkynes . Method: The reaction proceeds via 6-exo-dig cyclization . Results: The synthesis affords the products in high yields (55–93%) .

Use in the Production of Polymers and Biopolymers

Field: Polymer Chemistry Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the production of polymers and biopolymers . Method: The method involves the use of carboxylic acids in polymerization reactions . Results: The use of carboxylic acids in the production of polymers and biopolymers promotes the development of new materials .

Use in the Modification of Nanomaterials

Field: Nanotechnology Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the modification of nanomaterials . Method: The method involves the use of carboxylic acids in the surface modification of nanomaterials such as carbon nanotubes and graphene . Results: The use of carboxylic acids in the modification of nanomaterials promotes the development of new nanomaterials with improved properties .

Use in the Production of Coatings and Adhesives

Field: Materials Science Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the production of coatings and adhesives . Method: The method involves the use of carboxylic acids in the formulation of coatings and adhesives . Results: The use of carboxylic acids in the production of coatings and adhesives promotes the development of new materials with improved properties .

Use as a Food Additive

Field: Food Science Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used as food additives . Method: The method involves the use of carboxylic acids in the formulation of food products . Results: The use of carboxylic acids as food additives can enhance the flavor and preservation of food products .

Use in the Medical Field

Field: Medicine Application: Carboxylic acids like 3-Oxoindane-1-carboxylic acid can be used in the medical field . Method: The method involves the use of carboxylic acids in various medical applications . Results: The use of carboxylic acids in the medical field can contribute to the development of new treatments and therapies .

properties

IUPAC Name

3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLJFMRZKCSTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308884
Record name 3-Oxo-1-indancarboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoindane-1-carboxylic acid

CAS RN

29427-69-8
Record name 3-Oxo-1-indancarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-
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Record name 29427-69-8
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Record name 3-Oxo-1-indancarboxylic acid
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Record name 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
N Campbell, HG Heller - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Wolff-Kishner method yielded 1, 2-dihydro-3-phenylnaphthalene and its l-carboxylic acid, and a hydrocarbon, probably 2-benzylideneindane. FEW conversions of indane or indene …
Number of citations: 5 pubs.rsc.org
M Donbrow - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… From the latter, 3-oxoindane- 1-carboxylic acid and indane- 1-carboxylic acid were readily obtained. The same sequence applied to 5-methoxyindan- l-one, gave 6-methoxyindane- l-…
Number of citations: 2 pubs.rsc.org
DW Mathieson - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… In presence of palladium, the keto-ester (11; R 5 Et) yielded hexahydro-3-oxoindane1-carboxylic acid (111) after hydrolysis. Although the m. p. …
Number of citations: 4 pubs.rsc.org
Y Kanai, T Kobayashi, S Tanayama - Xenobiotica, 1973 - Taylor & Francis
… 6-chloro-5cyclohexyl-3-oxoindane-1 -carboxylic acid by Clemmensen reduction in the presence of … dZ-6-Chloro-5cyclohexyl-3-oxoindane-1-carboxylic acid (790 mg) was added into the …
Number of citations: 19 www.tandfonline.com
WH Linnell, DW Mathieson, DT Modi - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… first checked by using phenylsuccinic acid itself : ring closure with fluorosulphonic acid (Baker, Coates, and Glockling, J., 1951, 1376) yielded the known 3-oxoindane-1-carboxylic acid. …
Number of citations: 6 pubs.rsc.org
V Askam, WH Linnell - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… gave 6-methoxy-3-oxoindane-1-carboxylic acid, the constitution of … 4-methoxy-3-oxoindane-1-carboxylic acid formed by … 5 : 6-dimethoxy-3oxoindane-1-carboxylic acid. The consitution of …
Number of citations: 0 pubs.rsc.org
S Tanayama, E Tsuchida, Z Suzuoki - Xenobiotica, 1973 - Taylor & Francis
… Experimental Materials dZ-TAI-284 labelled with 3H( [3H]TAI-284), synthesized from dl-6-chloro-5cyclohexyl-3-oxoindane-1 -carboxylic acid by Clemmensen reduction in the presence …
Number of citations: 20 www.tandfonline.com
HJE Loewenthal, SK Malhotra - Journal of the Chemical Society …, 1965 - pubs.rsc.org
IN the work described in Part I of this series the key step in the formation of the quadricyclic gibbane system2 found in gibberellic acid and its degradation products was the internal …
Number of citations: 0 pubs.rsc.org
KT Potts, R Robinson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… A mixture of 7-methyl-3-oxoindane- 1-carboxylic acid (140 mg.) , copper bronze (200 mg.), and quinoline (5 cc) was refluxed for 30 min. Ether was added to the cooled solution which …
Number of citations: 2 pubs.rsc.org
S Arndt, PJ Kohlpaintner, K Donsbach… - … Process Research & …, 2022 - ACS Publications
… (195−197) The initial synthetic route started from 3-oxoindane-1-carboxylic acid, which was esterified, and was then transformed into the cyanohydrin trimethylsilyl ester at the keto …
Number of citations: 6 pubs.acs.org

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